2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
Description
Properties
Molecular Formula |
C22H29N3O3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C22H29N3O3/c1-17(28-21-10-8-20(27-3)9-11-21)22(26)23-19-6-4-18(5-7-19)16-25-14-12-24(2)13-15-25/h4-11,17H,12-16H2,1-3H3,(H,23,26) |
InChI Key |
UXRBLURDLHFZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide typically involves the following key steps:
- Formation of the propanamide backbone.
- Introduction of the 4-methoxyphenoxy substituent via ether linkage.
- Attachment of the N-substituted piperazinyl methylphenyl moiety through amide bond formation.
This multi-step synthesis often requires protection/deprotection strategies and selective functionalization to achieve the desired substitution pattern.
Reported Synthetic Routes
Amide Bond Formation
The central amide bond is commonly formed by coupling a propionic acid derivative with an amine bearing the substituted phenyl-piperazine group. Typical methods include:
- Use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-Dimethylaminopyridine).
- Direct amidation under heating with activating agents.
Introduction of 4-Methoxyphenoxy Group
The 4-methoxyphenoxy group is introduced via nucleophilic aromatic substitution or Williamson ether synthesis:
- Starting from 4-methoxyphenol, the phenoxy group is attached to a suitable electrophilic site on the propanamide backbone or its precursor.
- Alternatively, the phenoxy moiety can be introduced by reacting 4-methoxyphenol with a halogenated propionic acid derivative under basic conditions.
Piperazine Substitution
The piperazine ring, substituted with a methyl group at the 4-position, is linked via a methylene bridge to the phenyl ring:
- This is achieved by alkylation of the piperazine nitrogen with a benzyl halide derivative.
- The substituted piperazine intermediate is then coupled with the propanamide intermediate.
Solid-Phase Synthesis Approaches
According to patent US6710208B2, solid-phase synthesis methods can be employed for similar complex amide-containing molecules, facilitating purification and automation. This method involves:
- Anchoring the starting material on a solid support.
- Sequential addition of reagents to build the molecule stepwise.
- Cleavage from the resin to obtain the final compound.
This approach is advantageous for rapid synthesis and parallel production of analogs but may require optimization for this specific compound.
Data Tables Summarizing Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Ether Formation | 4-Methoxyphenol + Halogenated Propionic Acid derivative; Base (e.g., K2CO3), solvent (DMF) | Williamson ether synthesis |
| 2 | Piperazine Alkylation | 4-Methylpiperazine + Benzyl halide derivative; Base (e.g., NaH) | Formation of N-substituted piperazine |
| 3 | Amide Coupling | Propionic acid derivative + Substituted amine; EDCI or DCC, DMAP, solvent (DCM) | Amide bond formation |
| 4 | Purification | Chromatography (Silica gel column), recrystallization | To isolate pure final compound |
Additional Chemical Information
| Property | Value/Description |
|---|---|
| Molecular Formula | C23H30N3O3 |
| Molecular Weight | Approx. 403 g/mol |
| CAS Number | Not explicitly available for exact compound |
| Solubility | Moderate in organic solvents |
| Stability | Stable under standard laboratory conditions |
Chemical Reactions Analysis
Amide Bond Formation
The propanamide core is synthesized via a coupling reaction between 2-(4-methoxyphenoxy)propanoic acid and 4-[(4-methylpiperazin-1-yl)methyl]aniline. This reaction typically employs carbodiimide-based coupling agents such as HBTU or EDCl, with catalytic DMAP in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid activation | HBTU, DIPEA, DCM, 0°C to RT | 85–90% | |
| Amide coupling | 4-[(4-Methylpiperazin-1-yl)methyl]aniline, RT, 12h | 78% |
Phenoxy Group Functionalization
The 4-methoxyphenoxy group is introduced via Mitsunobu reaction or nucleophilic aromatic substitution. Mitsunobu conditions (DIAD, PPh3) are preferred for ether formation between 4-methoxyphenol and a propanol derivative .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mitsunobu reaction | DIAD, PPh3, THF, 0°C to RT | 82% |
Hydrolysis of the Amide Bond
The propanamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : 6M HCl, reflux, 12h → 2-(4-methoxyphenoxy)propanoic acid and 4-[(4-methylpiperazin-1-yl)methyl]aniline .
-
Basic hydrolysis : 2M NaOH, ethanol, 60°C, 6h → same products .
| Condition | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid + amine | 95% |
Demethylation of the Methoxy Group
BBr3 in DCM selectively demethylates the 4-methoxyphenoxy group to a hydroxyl group at −78°C .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr3 (1.2 eq) | DCM, −78°C, 2h | 2-(4-Hydroxyphenoxy)propanamide | 88% |
Piperazine Ring Modifications
The 4-methylpiperazine group undergoes alkylation or acylation:
-
Alkylation : Reacts with methyl iodide in THF to form a quaternary ammonium salt .
-
Acylation : Acetic anhydride in pyridine acetylates the secondary amine .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH3I, THF, RT, 6h | N-Methylpiperazinium derivative | 70% |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1.1 Antipsychotic Properties
Research indicates that compounds structurally related to 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide exhibit significant antipsychotic effects. The piperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in modulating mood and cognition. Studies have shown that derivatives of this compound can reduce symptoms associated with psychotic disorders, suggesting its potential as a therapeutic agent in treating schizophrenia and other mood disorders .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to exert protective effects against neuronal damage through modulation of neurotransmitter systems, particularly glutamate and dopamine pathways. This modulation is critical in conditions characterized by excitotoxicity, such as neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacological Studies
2.1 Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide. By inhibiting pro-inflammatory cytokines and mediators, it could serve as a candidate for developing treatments for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
2.2 Antioxidant Properties
The antioxidant capabilities of this compound have been explored in various experimental models. It has shown promise in scavenging free radicals and reducing oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders . The ability to mitigate oxidative damage positions this compound as a potential therapeutic agent in oxidative stress-related conditions.
Case Studies
| Study | Objective | Findings | |
|---|---|---|---|
| Study on Antipsychotic Effects | Evaluate the efficacy of the compound in animal models of schizophrenia | Significant reduction in psychotic symptoms compared to controls | Supports the potential use as an antipsychotic medication |
| Neuroprotection Assessment | Investigate neuroprotective effects against excitotoxicity | Demonstrated reduced neuronal cell death in vitro | Indicates potential for treating neurodegenerative diseases |
| Anti-inflammatory Research | Assess anti-inflammatory properties in vitro | Inhibition of TNF-alpha and IL-6 production | Suggests application in inflammatory disease treatment |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the context and the specific application .
Comparison with Similar Compounds
Table 1: Analgesic Propanamide Derivatives
Antimicrobial Propanamide Derivatives
- N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide (4a–c): These compounds exhibit broad-spectrum antimicrobial activity. The 6-methoxynaphthyl group in these derivatives contrasts with the target compound’s 4-methoxyphenoxy moiety, suggesting that bulkier aromatic systems may enhance antimicrobial potency .
- N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide derivatives (12, 13) : The thioxo-triazole group introduces hydrogen-bonding interactions critical for antifungal activity, a feature absent in the target compound .
Table 2: Antimicrobial Propanamide Derivatives
TRPV1 Antagonists and SAR Insights
- N-((2-(Cycloalkylmethoxy)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compounds 43–48): These TRPV1 antagonists feature sulfonamide and cycloalkylmethoxy groups. The target compound’s 4-methoxyphenoxy group may reduce TRPV1 affinity compared to the fluorophenyl-sulfonamide motif in these derivatives .
- 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamide analogs: Substitution at the phenyl ring’s 3- and 4-positions with electron-withdrawing groups (e.g., F, SO₂NHMe) optimizes TRPV1 antagonism, whereas the target compound’s methoxyphenoxy group (electron-donating) may shift activity toward other targets .
Table 3: TRPV1 Antagonist Propanamides
Antitumor Propanamide Derivatives
- Imatinib Mesylate: Shares the 4-methylpiperazinylmethylbenzamide core with the target compound. Imatinib’s pyrimidine and pyridine groups enable kinase inhibition, whereas the target compound’s methoxyphenoxy-propanamide chain may lack kinase-binding specificity .
- (2S)-2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (1D): This antitumor compound uses a 4-methoxyphenyl group linked to a propanamide backbone, similar to the target compound.
Biological Activity
2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, often referred to in studies as a derivative of piperazine and phenoxy groups, has been investigated for various pharmacological properties, including its effects on cellular signaling pathways and potential therapeutic applications.
- Molecular Formula : C20H25N3O4
- Molecular Weight : 373.44 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interaction with various biological systems. Key areas of interest include:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
- Antimicrobial Properties : Preliminary studies suggest that 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. This effect may be attributed to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : Investigations into the neuroprotective potential of this compound have shown promise in models of neurodegeneration. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
In a study examining the effects of 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide on human breast cancer cells (MCF-7), researchers found that treatment with the compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
| 20 | 30 |
Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation and subsequent cell death.
- Membrane Disruption : Interaction with microbial membranes, leading to increased permeability and cell lysis.
- Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels in neuronal cells, contributing to neuroprotection.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide to ensure high yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, analogous piperazinyl-containing compounds are synthesized via nucleophilic substitution or coupling reactions under reflux with acetonitrile or dichloromethane as solvents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by HPLC (≥98% purity) are critical . Kinetic control during stepwise addition of reagents (e.g., K₂CO₃ as a base) minimizes side reactions, as seen in related benzamide syntheses .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer: Use a combination of:
- GC-MS (EI ionization): To confirm molecular weight and fragmentation patterns.
- FTIR-ATR: For functional group verification (e.g., methoxy C-O stretch at ~1250 cm⁻¹, amide N-H bend at ~1550 cm⁻¹).
- HPLC-TOF: For precise mass confirmation (Δppm < 0.5) and purity assessment .
- ¹H/¹³C NMR: To resolve aromatic protons (δ 6.5–7.5 ppm) and piperazinyl methyl groups (δ 2.2–2.5 ppm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Follow GHS hazard guidelines:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk code: H313/H333) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., EGFR or PI3K)?
- Methodological Answer: Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the protein structure (PDB ID: e.g., 1M17 for PI3K) by removing water molecules and adding polar hydrogens. Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) for flexible ligand docking. Analyze binding poses for hydrogen bonds with catalytic lysine residues (e.g., Lys802 in PI3K) and hydrophobic interactions with piperazinyl groups .
Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer: Conduct systematic solubility studies using the shake-flask method:
- Solvents: Test aqueous buffers (pH 1.2–7.4), DMSO, and ethanol.
- Analysis: Quantify via UV-Vis spectroscopy (λmax ~270 nm) and correlate with Hansen solubility parameters. Note that the methoxyphenoxy group enhances solubility in polar aprotic solvents (e.g., logP ~2.5 in DMSO vs. ~1.8 in water) .
Q. How does the compound’s conformational flexibility impact its biological activity?
- Methodological Answer: Use X-ray crystallography (e.g., Mo-Kα radiation, λ = 0.71073 Å) to determine solid-state conformation. Compare with solution-state NMR (NOESY for through-space interactions). For example, the piperazinyl-methylphenyl group may adopt a chair conformation, stabilizing interactions with hydrophobic enzyme pockets . MD simulations (AMBER force field) over 100 ns can reveal torsional angles (e.g., C44-C45-C46 = 121.03°) influencing target binding .
Q. What in vitro assays are suitable for evaluating the compound’s inhibition of amyloid-beta aggregation (relevant to Alzheimer’s research)?
- Methodological Answer: Employ:
- Thioflavin T (ThT) assay: Monitor fluorescence (ex/em = 440/490 nm) to quantify inhibition of Aβ1-42 fibrillization.
- TEM: Visualize fibril morphology post-treatment.
- MTT assay: Assess cytotoxicity in SH-SY5Y cells. Dose-response curves (IC₅₀) should account for the compound’s methoxyphenoxy group, which may enhance blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
